molecular formula C18H29NO5Si B13743520 2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane-6-ethanol 2-methyl-3-phenoxypropionate CAS No. 101198-12-3

2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane-6-ethanol 2-methyl-3-phenoxypropionate

Cat. No.: B13743520
CAS No.: 101198-12-3
M. Wt: 367.5 g/mol
InChI Key: ZIIDHPAOCIOQJO-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane-6-ethanol 2-methyl-3-phenoxypropionate is a complex organic compound with the molecular formula C18H29NO5Si. This compound is known for its unique structural features, which include a silacyclooctane ring system and a phenoxypropionate moiety. It has applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane-6-ethanol 2-methyl-3-phenoxypropionate typically involves the reaction of 2,2-dimethyl-1,3-dioxa-6-aza-2-silacyclooctane-6-ethanol with 2-methyl-3-phenoxypropionic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes, utilizing advanced reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane-6-ethanol 2-methyl-3-phenoxypropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane-6-ethanol 2-methyl-3-phenoxypropionate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane-6-ethanol 2-methyl-3-phenoxypropionate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane-6-ethanol isonicotinate
  • 1,2-bis(2’,6’-dimethyl-1’,3’-dioxa-6’-aza-2’-silacyclooctyl-2’)ethane
  • N-(2-Thenyl)derivatives of aminoalkyltriethoxysilanes

Uniqueness

Compared to similar compounds, 2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane-6-ethanol 2-methyl-3-phenoxypropionate stands out due to its unique combination of a silacyclooctane ring and a phenoxypropionate moiety. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

101198-12-3

Molecular Formula

C18H29NO5Si

Molecular Weight

367.5 g/mol

IUPAC Name

2-(2,2-dimethyl-1,3,6,2-dioxazasilocan-6-yl)ethyl 2-methyl-3-phenoxypropanoate

InChI

InChI=1S/C18H29NO5Si/c1-16(15-22-17-7-5-4-6-8-17)18(20)21-12-9-19-10-13-23-25(2,3)24-14-11-19/h4-8,16H,9-15H2,1-3H3

InChI Key

ZIIDHPAOCIOQJO-UHFFFAOYSA-N

Canonical SMILES

CC(COC1=CC=CC=C1)C(=O)OCCN2CCO[Si](OCC2)(C)C

Origin of Product

United States

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